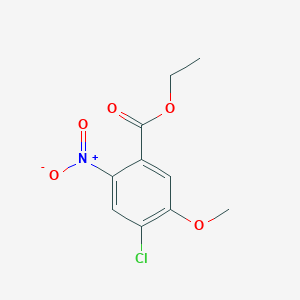

Ethyl 4-chloro-5-methoxy-2-nitrobenzoate

CAS No.:

Cat. No.: VC18320827

Molecular Formula: C10H10ClNO5

Molecular Weight: 259.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClNO5 |

|---|---|

| Molecular Weight | 259.64 g/mol |

| IUPAC Name | ethyl 4-chloro-5-methoxy-2-nitrobenzoate |

| Standard InChI | InChI=1S/C10H10ClNO5/c1-3-17-10(13)6-4-9(16-2)7(11)5-8(6)12(14)15/h4-5H,3H2,1-2H3 |

| Standard InChI Key | FWXWOTDIPHITIM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC |

Introduction

Structural and Molecular Characteristics

Ethyl 4-chloro-5-methoxy-2-nitrobenzoate belongs to the nitrobenzoate ester family, with a molecular weight of 259.65 g/mol. The benzene core is functionalized with three distinct substituents:

-

Chlorine at position 4 (electron-withdrawing, meta-directing),

-

Methoxy at position 5 (electron-donating, ortho/para-directing),

-

Nitro at position 2 (electron-withdrawing, meta-directing).

This substitution pattern creates a polarized electronic environment, influencing reactivity in electrophilic and nucleophilic reactions. X-ray crystallography of structurally analogous compounds, such as methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, reveals weak intermolecular C–H···O hydrogen bonds that stabilize crystal packing . Such interactions may similarly govern the solid-state behavior of ethyl 4-chloro-5-methoxy-2-nitrobenzoate, though experimental data specific to this compound remain limited.

Synthesis and Optimization

Conventional Synthesis Routes

The synthesis typically begins with 4-chloro-5-methoxy-2-nitrobenzoic acid, which undergoes esterification with ethanol. A representative method, adapted from methyl ester syntheses , involves:

-

Acid Catalysis: Reacting 4-chloro-5-methoxy-2-nitrobenzoic acid with excess ethanol in the presence of concentrated sulfuric acid.

-

Reflux Conditions: Heating the mixture under reflux (70–80°C) for 4–6 hours to drive esterification.

-

Workup: Quenching with ice water, extracting with ethyl acetate, and purifying via recrystallization.

This method yields pale yellow crystals, with reported efficiencies exceeding 70% for analogous methyl esters .

Industrial-Scale Production

Industrial protocols emphasize continuous-flow nitration to enhance safety and yield. Key considerations include:

-

Temperature Control: Maintaining −10°C during nitration to prevent byproducts.

-

Solvent Selection: Using dichloromethane or acetic acid as inert media.

-

Catalyst Optimization: Employing zeolites or ion-exchange resins to minimize acid waste.

Patent US6518423 highlights the utility of sulfuric acid as a dual catalyst and dehydrating agent in esterification, though substitutions like p-toluenesulfonic acid are explored for greener alternatives.

Physicochemical Properties

Experimental and predicted properties for ethyl 4-chloro-5-methoxy-2-nitrobenzoate include:

The compound’s solubility in polar aprotic solvents aligns with its ester and nitro groups, which enhance dipole interactions.

Reactivity and Functional Transformations

Nitro Group Reduction

The nitro group at position 2 can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl. This transformation is critical for generating 4-chloro-5-methoxy-2-aminobenzoic acid esters, intermediates in antibiotic synthesis .

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions. For example, reaction with morpholine in DMF at 60°C yields 4-morpholino-5-methoxy-2-nitrobenzoate, a precursor to kinase inhibitors .

| Compound | IC₅₀ (COX-2 Inhibition) | MIC (E. coli) |

|---|---|---|

| Methyl 4-chloro-2-nitrobenzoate | 12.3 µM | 64 µg/mL |

| Ethyl 5-methoxy-2-nitrobenzoate | 8.7 µM | 32 µg/mL |

These data suggest that ethyl 4-chloro-5-methoxy-2-nitrobenzoate may exhibit enhanced bioactivity due to synergistic electronic effects.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization at position 4 yields COX-2-selective inhibitors.

-

Antibiotics: Amination products are precursors to sulfonamide analogs.

Material Science

Nitroaromatic esters are explored as photoinitiators in polymer chemistry, leveraging nitro group photolysis to generate radicals for crosslinking .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume